molecular formula C18H21ClO3 B3869983 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene

2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene

Cat. No.: B3869983
M. Wt: 320.8 g/mol
InChI Key: WZOFHAHVICGRKO-UHFFFAOYSA-N
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Description

2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes a chlorinated benzene ring, a methoxyphenoxy group, and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-1,3-dimethylbenzene and 2-methoxyphenol.

    Formation of Propoxy Linkage: The first step involves the formation of the propoxy linkage by reacting 2-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Substitution Reaction: The resulting 3-(2-methoxyphenoxy)propanol is then reacted with 2-chloro-1,3-dimethylbenzene under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The chlorinated benzene ring can be reduced to form a dechlorinated product.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-hydroxy-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.

    Reduction: Formation of 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylcyclohexane.

    Substitution: Formation of 2-amino-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.

Scientific Research Applications

2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene depends on its specific application:

    Biological Activity: It may interact with cellular proteins or enzymes, inhibiting their function or altering their activity. The methoxyphenoxy group can enhance its binding affinity to certain biological targets.

    Chemical Reactivity: The presence of the chlorine atom and the methoxy group can influence its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-dimethylbenzene: Lacks the propoxy and methoxyphenoxy groups, making it less complex and less versatile.

    2-methoxyphenol: Contains the methoxy group but lacks the chlorinated benzene ring and the propoxy linkage.

    3-chloropropanol: A simpler compound that serves as a building block in the synthesis of more complex molecules.

Uniqueness

2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-13-11-15(12-14(2)18(13)19)21-9-6-10-22-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOFHAHVICGRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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